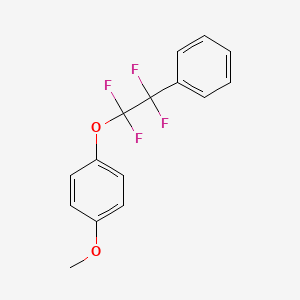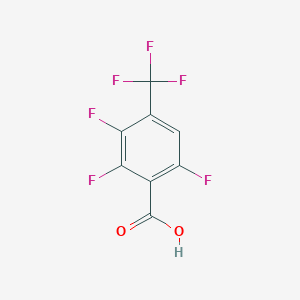
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate is a compound with a complex structure, characterized by the presence of isotopically labeled nitrogen and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate typically involves multiple steps, including the incorporation of isotopically labeled atoms. The synthetic route may start with the preparation of a precursor molecule, followed by the introduction of 15N-labeled azanyl groups and 13C-labeled carbon atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of isotopes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would need to be optimized for yield and purity, with stringent quality control measures to ensure the isotopic labeling is consistent across batches.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The azanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track molecular transformations.
Biology: Employed in metabolic studies to understand biochemical pathways involving nitrogen and carbon atoms.
Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the production of specialized chemicals and materials that require precise isotopic compositions.
Mecanismo De Acción
The mechanism of action of (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate involves its interaction with specific molecular targets. The isotopically labeled atoms allow researchers to trace the compound’s pathway through various biochemical processes. The azanyl groups can interact with enzymes and receptors, influencing their activity and providing insights into their function.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2,4-bis(azanyl)-4-oxobutanoic acid: Lacks isotopic labeling, making it less useful for tracing studies.
(2R)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid: Similar structure but without the 13C labeling.
(2R)-2,4-bis(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid: Contains 13C labeling but not 15N.
Uniqueness
The unique combination of 15N and 13C labeling in (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate makes it particularly valuable for detailed isotopic studies. This dual labeling allows for more comprehensive tracking of the compound’s behavior in complex systems, providing insights that are not possible with singly labeled compounds.
Propiedades
Fórmula molecular |
C4H10N2O4 |
|---|---|
Peso molecular |
156.09 g/mol |
Nombre IUPAC |
(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clave InChI |
RBMGJIZCEWRQES-JHNWLSTGSA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
![2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide](/img/structure/B13434783.png)







![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)
